Cas no 2172567-71-2 (1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde)

1-(2,2-Difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a fluorinated triazole derivative with a reactive aldehyde group and a hydroxyl-functionalized side chain. Its unique structure combines a difluorinated propyl group with a triazole core, enhancing its utility as a versatile intermediate in organic synthesis and medicinal chemistry. The presence of both aldehyde and hydroxyl groups allows for further functionalization, making it valuable for constructing complex molecules. The difluoro moiety may improve metabolic stability and bioavailability in pharmaceutical applications. This compound is particularly suited for click chemistry, heterocycle modifications, and drug discovery research, where precise molecular tuning is required. Its stability under standard conditions ensures reliable handling in laboratory settings.
1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde structure
2172567-71-2 structure
Product name:1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
CAS No:2172567-71-2
MF:C7H9F2N3O2
MW:205.162068128586
CID:6547365
PubChem ID:165776927

1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
    • 2172567-71-2
    • EN300-1594422
    • Inchi: 1S/C7H9F2N3O2/c1-5-6(2-13)10-11-12(5)3-7(8,9)4-14/h2,14H,3-4H2,1H3
    • InChI Key: KMOMAOYROOFPAO-UHFFFAOYSA-N
    • SMILES: FC(CO)(CN1C(C)=C(C=O)N=N1)F

Computed Properties

  • Exact Mass: 205.06628286g/mol
  • Monoisotopic Mass: 205.06628286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 68Ų

1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1594422-0.5g
1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172567-71-2
0.5g
$1714.0 2023-06-04
Enamine
EN300-1594422-2.5g
1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172567-71-2
2.5g
$3501.0 2023-06-04
Enamine
EN300-1594422-10.0g
1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172567-71-2
10g
$7681.0 2023-06-04
Enamine
EN300-1594422-1.0g
1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172567-71-2
1g
$1785.0 2023-06-04
Enamine
EN300-1594422-1000mg
1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172567-71-2
1000mg
$1785.0 2023-09-23
Enamine
EN300-1594422-250mg
1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172567-71-2
250mg
$1642.0 2023-09-23
Enamine
EN300-1594422-0.05g
1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172567-71-2
0.05g
$1500.0 2023-06-04
Enamine
EN300-1594422-5.0g
1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172567-71-2
5g
$5179.0 2023-06-04
Enamine
EN300-1594422-2500mg
1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172567-71-2
2500mg
$3501.0 2023-09-23
Enamine
EN300-1594422-500mg
1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2172567-71-2
500mg
$1714.0 2023-09-23

Additional information on 1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

1-(2,2-Difluoro-3-Hydroxypropyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbaldehyde: A Comprehensive Overview

1-(2,2-Difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172567-71-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazoles, which are known for their broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. The presence of difluoro and hydroxypropyl substituents further enhances its pharmacological profile, making it a promising candidate for various drug development programs.

The triazole ring is a key structural motif in many pharmaceuticals due to its stability and ability to form hydrogen bonds with biological targets. In the case of 1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde, the methyl group at the 5-position and the carbaldehyde group at the 4-position contribute to its reactivity and potential for forming covalent bonds with target proteins. These features make it an attractive candidate for the development of targeted therapies.

Recent studies have highlighted the importance of fluorine atoms in enhancing the pharmacological properties of organic compounds. The difluoro substituents in 1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde not only improve its metabolic stability but also enhance its lipophilicity, which can facilitate better cellular uptake and distribution. This is particularly relevant in the context of developing drugs that need to cross biological barriers such as the blood-brain barrier (BBB).

The hydroxypropyl group in this compound adds another layer of complexity by introducing a polar functional group that can participate in hydrogen bonding interactions. This can enhance the compound's solubility and binding affinity to specific protein targets. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures exhibited enhanced binding to G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents.

In terms of synthetic chemistry, 1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde can be synthesized using a variety of methods. One common approach involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is a well-established "click" chemistry method for forming triazole rings. The introduction of the difluoro and hydroxypropyl groups can be achieved through selective fluorination and hydroxylation reactions, respectively. These synthetic steps require careful optimization to ensure high yields and purity.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde in various therapeutic settings. Preliminary results have shown promising activity against fungal infections and certain viral diseases. Additionally, its potential as an antitumor agent is being explored due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

The pharmacokinetic properties of this compound have also been studied extensively. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and long half-life make it suitable for once-daily dosing regimens, which can improve patient compliance.

In conclusion, 1-(2,2-difluoro-3-hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172567-71-2) represents a significant advancement in the field of medicinal chemistry. Its unique combination of structural features and biological activities makes it a valuable candidate for further drug development efforts. Ongoing research continues to uncover new applications and optimize its therapeutic potential.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.